molecular formula C10H11NO2 B173131 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid CAS No. 123811-82-5

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

Cat. No.: B173131
CAS No.: 123811-82-5
M. Wt: 177.2 g/mol
InChI Key: OSJVTYVKQNOXPP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. It is characterized by a quinoline ring that is partially saturated, with a carboxylic acid group attached to the second carbon atom. This compound is of significant interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the selective hydrogenation of quinoline using a copper-based catalyst can yield 1,2,3,4-tetrahydroquinoline, which can then be further functionalized to introduce the carboxylic acid group .

Another method involves the cyclization of appropriate precursors. For example, the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization, can be used to synthesize tetrahydroquinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using specialized catalysts and reaction conditions to ensure selective reduction and functionalization .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Quinoline-2-carboxylic acid.

    Reduction: More saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as antagonists of NMDA receptors in glycine receptors, which are involved in neurodegenerative diseases like Alzheimer’s disease . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its partially saturated quinoline ring and the position of the carboxylic acid group make it a versatile intermediate in the synthesis of various derivatives with distinct properties and applications.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJVTYVKQNOXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of PtO2 (25 wt. %) and 2-quinolinecarboxylic acid (Aldrich) in acetic acid was hydrogenated at RT under 60 Psi overnight. The reaction mixture was stripped to dryness to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Reactant of Route 3
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Reactant of Route 4
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Reactant of Route 5
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Reactant of Route 6
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

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